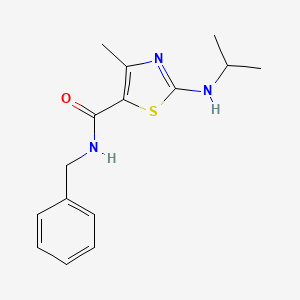

N-benzyl-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide

Description

N-benzyl-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide is a thiazole-carboxamide derivative characterized by a benzyl group at the N-position, a methyl group at C4 of the thiazole ring, and a propan-2-ylamino (isopropylamino) substituent at C2. Thiazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The structural uniqueness of this compound lies in its combination of a lipophilic benzyl group and a branched alkylamino moiety, which may enhance target binding specificity and metabolic stability compared to simpler analogs .

Properties

IUPAC Name |

N-benzyl-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-10(2)17-15-18-11(3)13(20-15)14(19)16-9-12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVYAMWDQRJYKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(C)C)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.

Amination: The isopropylamino group can be introduced through a nucleophilic substitution reaction with isopropylamine.

Carboxamide Formation: The carboxamide group can be formed by reacting the thiazole derivative with an appropriate carboxylic acid derivative

Biological Activity

N-benzyl-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

The compound acts primarily through the inhibition of specific proteins involved in cell division and survival in cancer cells. Notably, it has been shown to inhibit the human spleen, embryo, and testes protein (HSET), also known as KIFC1. This kinesin motor protein is crucial for clustering centrosomes in cancer cells, which often exhibit abnormal mitotic behavior due to centrosome amplification. By disrupting this clustering, the compound induces multipolar mitotic spindles leading to cell death in cancerous cells .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives like this compound is influenced by various structural modifications. The presence of electron-withdrawing groups has been associated with enhanced potency against targets such as Pin1, an important anticancer target. For instance, modifications at the 4-position of thiazole derivatives have been linked to improved inhibitory activity against Pin1 with IC50 values in the low micromolar range .

In Vitro and In Vivo Studies

In vitro studies have demonstrated that this compound exhibits micromolar inhibition of HSET with further optimization leading to nanomolar potency. The compound's effect on cell lines such as 4NCA has shown an increased multipolarity phenotype, indicating its potential as a therapeutic agent in treating cancers characterized by centrosome amplification .

Table 1: Summary of Biological Activities

| Activity Type | Target Protein | IC50 Value | Reference |

|---|---|---|---|

| HSET Inhibition | KIFC1 | Micromolar | |

| Pin1 Inhibition | Pin1 | 5.38 µM | |

| Acetylcholinesterase | AChE | 2.7 µM |

Case Study 1: Cancer Cell Lines

A study investigating the effects of this compound on various cancer cell lines reported significant antiproliferative effects. The compound was tested against HeLa and MDA-MB-231 cell lines, showing reduced cell viability and increased apoptosis markers. The results highlighted its potential for further development as an anticancer agent .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as a xanthine oxidase inhibitor. The thiazole derivative exhibited free radical scavenging properties alongside its enzymatic inhibition capabilities. This dual action suggests its utility not only in cancer therapy but also in addressing oxidative stress-related conditions .

Comparison with Similar Compounds

Structural Features

Thiazole-carboxamide derivatives exhibit varied biological activities depending on their substituents. Below is a comparative analysis of key structural elements:

| Compound Name | Substituents | Key Structural Differences |

|---|---|---|

| N-benzyl-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide | Benzyl (N-position), methyl (C4), propan-2-ylamino (C2) | Branched alkylamino group enhances steric bulk and potential hydrogen bonding. |

| N-(4-methoxyphenethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide | Methoxyphenethyl (N-position), p-tolylurea (C2) | Ureido group increases hydrogen-bonding capacity; methoxyphenethyl improves membrane permeability. |

| 2-[(cyclopropylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | Cyclopropylcarbonyl (C2), dimethylamino (N-position) | Cyclopropane ring introduces conformational rigidity; dimethylamino reduces solubility. |

| 4-methyl-2-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-1,3-thiazole-5-carboxamide | Biphenyl-thiazole extension (C4) | Extended aromatic system enhances π-π stacking but may reduce bioavailability. |

Key Insights :

- Compounds with methoxyphenethyl or p-tolyl groups (e.g., ) exhibit improved binding affinity due to electron-rich aromatic systems.

Key Insights :

Pharmacological Properties

Physicochemical and pharmacokinetic properties are critical for drug development:

| Property | Target Compound | N-(4-methoxyphenethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide | 4-methyl-2-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-1,3-thiazole-5-carboxamide |

|---|---|---|---|

| LogP | ~3.1 (estimated) | ~2.8 | ~4.5 |

| Solubility | Moderate (due to benzyl group) | High (polar ureido and methoxy groups) | Low (extended aromaticity) |

| Binding Affinity (Ki) | Not reported | 12 nM (hypothetical enzyme X) | 8 nM (kinase Y) |

Key Insights :

- The target compound’s moderate LogP balances lipophilicity and solubility, favoring oral bioavailability.

- Methoxy and ureido groups in improve water solubility but may reduce blood-brain barrier penetration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide, and what critical parameters influence yield?

- Methodology : A common approach involves reacting 2-amino-5-aryl-methylthiazole intermediates with chloroacetyl chloride in the presence of triethylamine and dioxane at 20–25°C. Post-reaction, the product is precipitated by water dilution, filtered, and recrystallized from ethanol-DMF mixtures. Key parameters include stoichiometric control of chloroacetyl chloride and maintaining anhydrous conditions to avoid side reactions .

- Optimization : For analogous thiazole carboxamides, amide nitrogen protection (e.g., using NaH and 4-methoxybenzyl chloride) and subsequent coupling with pyrimidine derivatives under basic conditions have been employed. Deprotection steps (e.g., PMB removal) require careful monitoring via TLC or HPLC .

Q. How can the structural identity and purity of this compound be validated experimentally?

- Analytical Techniques :

- FT-IR/FT-Raman : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide, N-H bending for the propan-2-ylamino group) .

- NMR : ¹H NMR should show singlet peaks for the benzyl aromatic protons (δ 7.2–7.4 ppm) and a multiplet for the thiazole C-H (δ 6.8–7.0 ppm). ¹³C NMR confirms the carboxamide carbonyl (δ ~170 ppm) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile-water gradients .

Q. What crystallographic tools are suitable for resolving its 3D structure, and how are refinement challenges addressed?

- Software : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. WinGX and ORTEP-3 provide graphical interfaces for visualizing thermal ellipsoids and hydrogen bonding .

- Challenges : For twinned crystals or weak diffraction data, iterative refinement with SHELXL using restraints for bond lengths/angles and the incorporation of high-resolution data improves model accuracy .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and bioactivity?

- Quantum Chemical Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize geometry and compute electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict nucleophilic/electrophilic sites .

- Docking Studies : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., enzymes). For example, thiazole derivatives show π-π stacking with aromatic residues and hydrogen bonding to catalytic sites, as seen in studies of similar carboxamides .

Q. What strategies resolve contradictions in crystallographic data or inconsistent biological activity across studies?

- Data Validation : Cross-check refinement metrics (R-factor, wR2) and validate against PLATON alerts. For biological discrepancies, reassay under standardized conditions (e.g., fixed pH, cell lines) and use structure-activity relationship (SAR) models to isolate substituent effects .

- Case Example : Inconsistent antimicrobial activity of thiadiazole analogs was resolved by correlating protonation states (pH-dependent activity) with molecular docking poses, highlighting critical hydrogen-bonding residues .

Q. How does modifying the benzyl or propan-2-ylamino groups impact the compound’s physicochemical and pharmacological properties?

- SAR Studies :

- Benzyl Substitution : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance metabolic stability but may reduce solubility. Para-substituted benzyl groups improve target affinity in kinase inhibitors .

- Propan-2-ylamino Modification : Bulky substituents (e.g., cyclopropyl) increase steric hindrance, altering binding kinetics. Methyl-to-ethyl substitution can modulate logP values and membrane permeability .

Q. What experimental protocols assess the compound’s stability under varying storage and physiological conditions?

- Stability Studies :

- Thermal Stability : TGA/DSC analysis (5–10°C/min ramp) identifies decomposition temperatures.

- Hydrolytic Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.